molecular formula C20H18N8O2S B2475535 3-(1H-1,3-benzodiazol-2-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide CAS No. 2034248-34-3

3-(1H-1,3-benzodiazol-2-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide

Cat. No.: B2475535
CAS No.: 2034248-34-3
M. Wt: 434.48
InChI Key: PTIOYDCKERONLR-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-2-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiophene and oxadiazole moieties. The final step involves the formation of the triazole ring and its subsequent attachment to the benzimidazole core through a propanamide linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,3-benzodiazol-1-yl)benzoic acid: This compound shares the benzimidazole core but lacks the thiophene and oxadiazole moieties.

    3-(1H-1,3-benzodiazol-2-yl)-4,5-dimethylthiophen-2-amine: This compound includes the thiophene ring but differs in the substitution pattern and lacks the triazole and oxadiazole rings.

Uniqueness

The unique combination of benzimidazole, thiophene, oxadiazole, and triazole rings in 3-(1H-1,3-benzodiazol-2-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide sets it apart from other compounds. This unique structure could confer specific properties, such as enhanced bioactivity or stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2S/c29-18(6-5-17-22-14-3-1-2-4-15(14)23-17)21-8-9-28-11-16(25-27-28)20-24-19(26-30-20)13-7-10-31-12-13/h1-4,7,10-12H,5-6,8-9H2,(H,21,29)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIOYDCKERONLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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